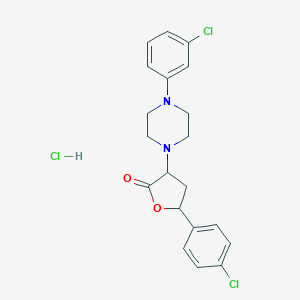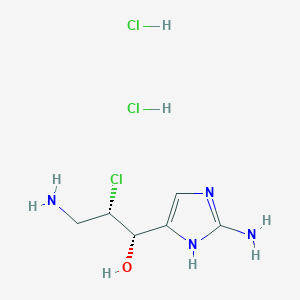
Girodazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Girodazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The exact mechanism of action of girodazole is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Girodazole may also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Girodazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, as acetylcholine is involved in memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of girodazole is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on girodazole. One area of interest is the development of new synthetic methods for girodazole that are more efficient and cost-effective. Another area of interest is the optimization of girodazole's antitumor activity through the identification of its molecular targets and the development of derivatives with improved potency and selectivity. Additionally, the potential applications of girodazole in the treatment of Alzheimer's disease and other neurological disorders warrant further investigation.
Méthodes De Synthèse
Girodazole is a heterocyclic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichloro-5-nitropyrimidine with 1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting product is then reduced using palladium on carbon to yield girodazole.
Applications De Recherche Scientifique
Girodazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, girodazole has been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
135824-74-7 |
|---|---|
Nom du produit |
Girodazole |
Formule moléculaire |
C6H13Cl3N4O |
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H11ClN4O.2ClH/c7-3(1-8)5(12)4-2-10-6(9)11-4;;/h2-3,5,12H,1,8H2,(H3,9,10,11);2*1H/t3-,5+;;/m0../s1 |
Clé InChI |
TUMTXKWKOVMCSV-BZNGOSNWSA-N |
SMILES isomérique |
C1=C(NC(=N1)[NH3+])[C@@H]([C@H](C[NH3+])Cl)O.[Cl-].[Cl-] |
SMILES |
C1=C(NC(=N1)N)C(C(CN)Cl)O.Cl.Cl |
SMILES canonique |
C1=C(NC(=N1)[NH3+])C(C(C[NH3+])Cl)O.[Cl-].[Cl-] |
Autres numéros CAS |
135824-74-7 |
Synonymes |
(1S,2S)-3-amino-1-(4-(2-amino-1H-imidazolyl))-2-chloro-1-propanol,2HCL girodazole NSC 627434 NSC-627434 RP 49532A RP-49532A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



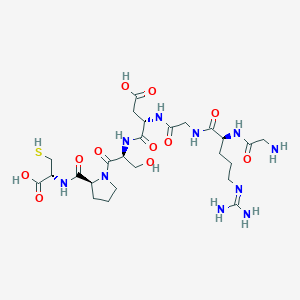
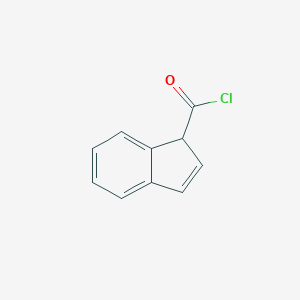
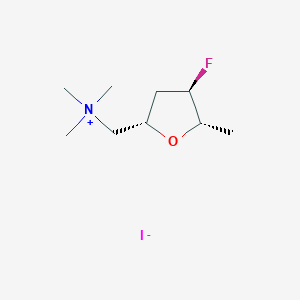
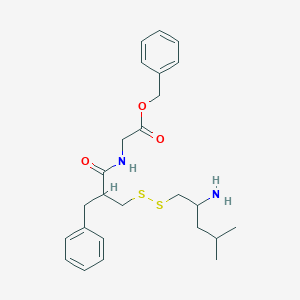
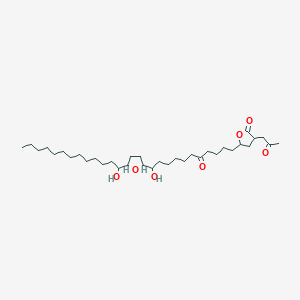
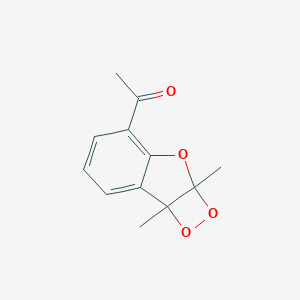
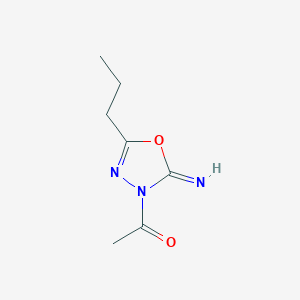
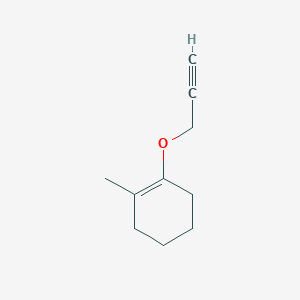
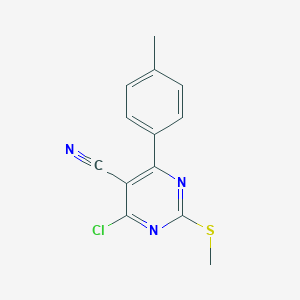
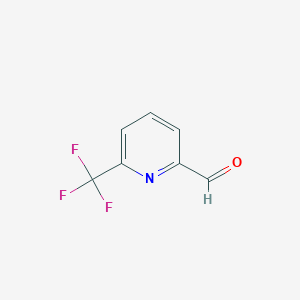
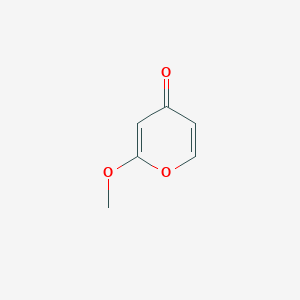
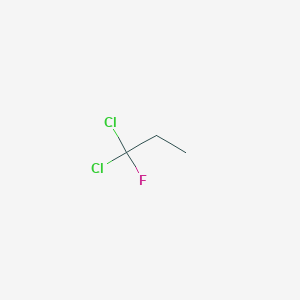
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
